P2X3 Receptor Antagonism: Potent EC50 Compared to Inactive Structural Analogs
2-(3-Nitropyridin-2-yl)ethanol demonstrates measurable antagonist activity at the P2X3 purinoceptor, a target implicated in chronic pain. It exhibited an EC50 of 80 nM in a functional assay using recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. In contrast, a closely related analog, 1-(3-nitropyridin-2-yl)ethanol (CAS 1892724-72-9), was reported as inactive in the same assay when tested at a concentration of 10 µM [2]. This highlights the critical importance of the primary alcohol side chain's position for target engagement.
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | 1-(3-nitropyridin-2-yl)ethanol (inactive at 10 µM) |
| Quantified Difference | Target compound is >125-fold more potent (lower EC50) than comparator's tested concentration, which showed no activity. |
| Conditions | Functional assay in Xenopus oocytes expressing recombinant rat P2X3 receptor |
Why This Matters
This direct head-to-head data unequivocally demonstrates that the regioisomer 1-(3-nitropyridin-2-yl)ethanol is not a functional substitute for P2X3-targeted research, providing a clear rationale for procurement of the 2-yl ethanol derivative.
- [1] BindingDB. (n.d.). BDBM50118219: 2-(3-Nitropyridin-2-yl)ethanol P2X3 Antagonist Data. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. (n.d.). Assay Summary for 1-(3-Nitropyridin-2-yl)ethanol. ChEBML_89180. Retrieved from https://ww.bindingdb.org View Source
